molecular formula C13H23BO3 B2620582 4,4,5,5-Tetramethyl-2-[(Z)-oxepan-4-ylidenemethyl]-1,3,2-dioxaborolane CAS No. 2246913-21-1

4,4,5,5-Tetramethyl-2-[(Z)-oxepan-4-ylidenemethyl]-1,3,2-dioxaborolane

Cat. No.: B2620582
CAS No.: 2246913-21-1
M. Wt: 238.13
InChI Key: XDURUUIIAQVAMD-UHFFFAOYSA-N
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Description

4,4,5,5-Tetramethyl-2-[(Z)-oxepan-4-ylidenemethyl]-1,3,2-dioxaborolane is a boronic ester compound that has garnered significant interest in the field of organic chemistry This compound is known for its unique structure, which includes a boron atom bonded to two oxygen atoms, forming a dioxaborolane ring

Mechanism of Action

    Target of Action

    Organoboron compounds are often used in organic synthesis, particularly in cross-coupling reactions such as the Suzuki-Miyaura reaction . The specific targets of “4,4,5,5-Tetramethyl-2-[(Z)-oxepan-4-ylidenemethyl]-1,3,2-dioxaborolane” would depend on the specific reaction it is used in.

    Mode of Action

    In general, boronic esters like “this compound” can react with various organic compounds to form new carbon-carbon bonds . This is typically facilitated by a transition metal catalyst.

    Action Environment

    Environmental factors such as temperature, pH, and the presence of other chemicals can influence the reaction involving “this compound” and its stability .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4,5,5-Tetramethyl-2-[(Z)-oxepan-4-ylidenemethyl]-1,3,2-dioxaborolane typically involves the hydroboration of allyl phenyl sulfone using a rhodium catalyst. This method is known for its efficiency and mild reaction conditions. The reaction proceeds as follows:

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the hydroboration reaction. This would require optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, to ensure efficient and cost-effective production on a larger scale.

Chemical Reactions Analysis

Types of Reactions

4,4,5,5-Tetramethyl-2-[(Z)-oxepan-4-ylidenemethyl]-1,3,2-dioxaborolane undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and sodium perborate (NaBO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) or organometallic compounds (e.g., Grignard reagents) are employed in substitution reactions.

Major Products Formed

Comparison with Similar Compounds

Properties

IUPAC Name

4,4,5,5-tetramethyl-2-[(Z)-oxepan-4-ylidenemethyl]-1,3,2-dioxaborolane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H23BO3/c1-12(2)13(3,4)17-14(16-12)10-11-6-5-8-15-9-7-11/h10H,5-9H2,1-4H3/b11-10-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDURUUIIAQVAMD-KHPPLWFESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C=C2CCCOCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

B1(OC(C(O1)(C)C)(C)C)/C=C\2/CCCOCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H23BO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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